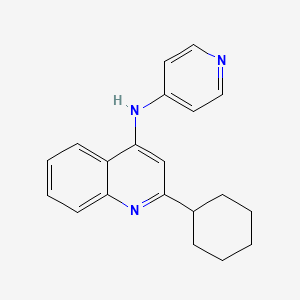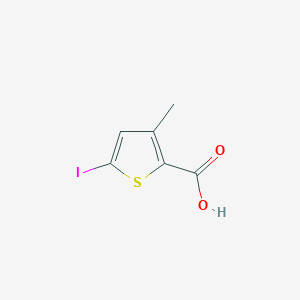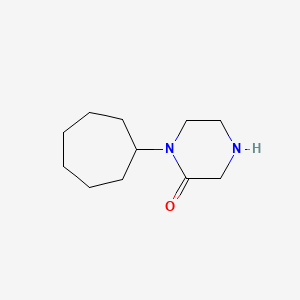
(2-Methyl-4-nitrophenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-4-nitrophenyl)phosphonic acid typically involves the reaction of 2-methyl-4-nitrophenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for phosphonic acids generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-4-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphonic acid group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydroxide or potassium carbonate are often used under basic conditions.
Major Products:
Reduction of the nitro group: Produces (2-Methyl-4-aminophenyl)phosphonic acid.
Substitution reactions: Can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2-Methyl-4-nitrophenyl)phosphonic acid is used as a building block in the synthesis of more complex organophosphorus compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: Its structural similarity to natural phosphates allows it to interact with biological systems in unique ways .
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and in the formulation of specialty chemicals. Its ability to form stable complexes with metals makes it valuable in various applications .
Mechanism of Action
The mechanism of action of (2-Methyl-4-nitrophenyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes or metal ions. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the compound can form stable complexes with metal ions, which can be utilized in various industrial applications .
Comparison with Similar Compounds
- 4-Nitrophenylphosphonic acid
- 2-Methylphenylphosphonic acid
- 4-Methylphenylphosphonic acid
Comparison: (2-Methyl-4-nitrophenyl)phosphonic acid is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C7H8NO5P |
|---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(2-methyl-4-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-4-6(8(9)10)2-3-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
NKVDWVIMDKLENB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

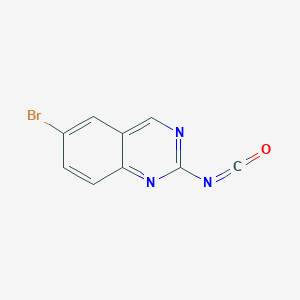


![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
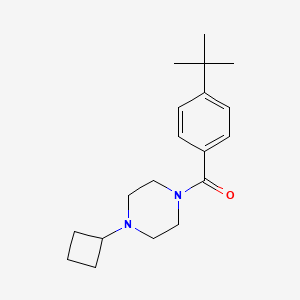
![Ethyl 4-[2-[4-(bromomethyl)-3-propan-2-ylphenyl]ethynyl]benzoate](/img/structure/B13877580.png)
